molecular formula C24H28N2O4S B11303598 N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylbenzamide

N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylbenzamide

Cat. No.: B11303598
M. Wt: 440.6 g/mol
InChI Key: ZVBBRYMPBZPOTB-UHFFFAOYSA-N
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Description

N-[1-(3-Methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylbenzamide is a pyrrole-derived compound featuring a phenylsulfonyl group at position 3, a 3-methoxypropyl substituent at position 1, and a 2-methylbenzamide moiety at position 2. The phenylsulfonyl group is a common pharmacophore in medicinal chemistry, often contributing to metabolic stability and target binding . The 3-methoxypropyl chain may improve solubility in polar solvents, while the 2-methylbenzamide moiety could modulate interactions with biological targets, such as enzymes or receptors .

Properties

Molecular Formula

C24H28N2O4S

Molecular Weight

440.6 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-1-(3-methoxypropyl)-4,5-dimethylpyrrol-2-yl]-2-methylbenzamide

InChI

InChI=1S/C24H28N2O4S/c1-17-11-8-9-14-21(17)24(27)25-23-22(31(28,29)20-12-6-5-7-13-20)18(2)19(3)26(23)15-10-16-30-4/h5-9,11-14H,10,15-16H2,1-4H3,(H,25,27)

InChI Key

ZVBBRYMPBZPOTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C(=C(N2CCCOC)C)C)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylbenzamide typically involves multiple steps. One common approach is to start with the preparation of the pyrrole ring, followed by the introduction of the methoxypropyl, dimethyl, and phenylsulfonyl groups. The final step involves the attachment of the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing waste and production costs .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : The 2-methylbenzamide group in the target compound may optimize binding to hydrophobic pockets in biological targets, while the methoxypropyl chain balances solubility. This contrasts with sulfonamide-containing analogues (e.g., ), which prioritize strong hydrogen-bond acceptor properties .
  • Crystallography : The phenylsulfonyl group’s planar geometry facilitates predictable crystal packing, as demonstrated in Etter’s graph set analysis of hydrogen-bonded networks .

Biological Activity

N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylbenzamide is a synthetic organic compound with potential therapeutic applications. Its unique molecular structure, characterized by a pyrrole ring and various substituents, suggests diverse biological activities. This article reviews the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential applications.

Molecular Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C₁₉H₂₆N₂O₄S
  • Molecular Weight : 378.5 g/mol
  • CAS Number : 1010931-93-7

The biological activity of this compound is believed to stem from its interactions with various biological targets:

  • Enzyme Inhibition : Preliminary studies indicate that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, related compounds have shown inhibitory effects on aldosterone synthase and aromatase, suggesting potential applications in managing hypertension and hormone-dependent cancers .
  • Receptor Modulation : The structure suggests that it may interact with metabotropic glutamate receptors, which are involved in neurotransmission and could be targeted for neurological disorders .

Case Studies

Several studies have investigated the biological effects of similar compounds, providing insights into the potential activity of this compound:

  • Anticancer Activity : In vitro studies have demonstrated that compounds with similar structural features exhibit anticancer properties by inducing apoptosis in cancer cell lines . The presence of the phenylsulfonyl group enhances binding affinity to specific targets.
  • Antimicrobial Properties : Research indicates that certain derivatives possess antimicrobial activity against various pathogens, suggesting that modifications to the benzamide moiety can enhance efficacy .

Comparative Analysis

Compound NameStructure FeaturesBiological Activity
4-Methyl-N-(1-(2-fluorophenyl)-3-phenyloxazol-5-yl)benzamideContains an oxazole ringInhibitor of certain kinases
N-[1-(2-hydroxypropyl)-4-methylbenzamide]Hydroxymethyl substituentPotential anti-inflammatory properties
3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamidePyrazole ringPositive allosteric modulator for metabotropic glutamate receptors

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application. Factors such as lipophilicity due to the methoxypropyl group may influence absorption and distribution within biological systems . Toxicological assessments are necessary to evaluate safety profiles before clinical applications.

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